

1 2-benzoquinone zwitterionic character and polar nature

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Compound Focus: 1,2-Benzoquinone

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Zwitterionic Character in 1,2-Benzoquinone Systems

A zwitterion is a molecule with both positive and negative formal charges, yet is overall electrically neutral. While the parent **1,2-benzoquinone** is not a zwitterion, its derivatives can achieve this state through two primary mechanisms: intramolecular electron transfer in donor-acceptor systems, and tautomerism involving oxime derivatives.

Donor-Acceptor Bilayer Nanographenes

A 2025 study reported the synthesis of a complex nanographene structure, **F-spiro-NG**, which features two hexa-*peri*-hexabenzocoronene (HBC) units linked by a spirocycle [1]. One HBC unit is decorated with electron-donating tert-butyl groups, while the other is functionalized with electron-accepting fluorine atoms.

Due to the close, face-to-face orientation of these two units, a spontaneous intramolecular single electron transfer occurs from the donor HBC to the acceptor HBC [1]. This process results in the formation of a

persistent zwitterionic open-shell species, comprising a radical cation on the donor unit and a radical anion on the acceptor unit, making the overall molecule a zwitterion [1].

- **Experimental Evidence:** The zwitterionic nature of F-spiro-NG was confirmed through multiple techniques [1]:
 - It was **NMR silent**, indicating paramagnetic character.
 - **Electron Paramagnetic Resonance (EPR)** studies directly confirmed the presence of unpaired electrons.
 - **Spectroelectrochemical studies** and theoretical calculations supported the existence of this charge-separated state.

Quinone-Oxime Tautomerism

Another pathway to zwitterionic forms involves derivatives like **1,2-benzoquinone-2-monooxime** [2]. These compounds can be involved in tautomeric equilibria. While the neutral quinone-oxime form is common, theoretical and experimental studies suggest that upon deprotonation or in specific coordination environments, the resulting anionic species can be represented as a zwitterionic form, though the nitrosophenolate form is also a valid representation [2].

Experimental Analysis of Zwitterionic Character

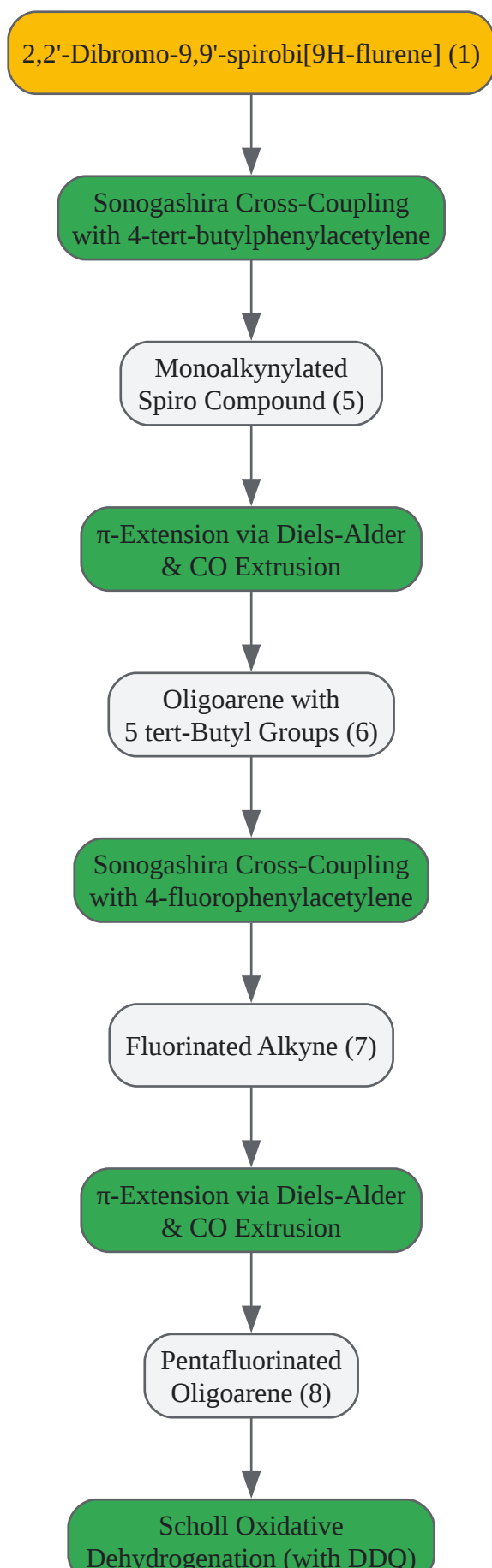
The following table summarizes key experimental methods used to characterize the zwitterionic and open-shell nature of F-spiro-NG [1].

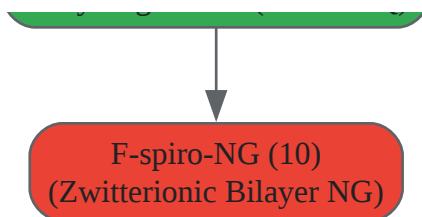
Method / Property	Observation / Value for F-spiro-NG	Interpretation
Nuclear Magnetic Resonance (NMR)	NMR silent	Suggests paramagnetic character, consistent with unpaired electrons in a radical-ion pair.
Electron Paramagnetic Resonance (EPR)	Persistent EPR signal observed	Confirms the presence of stable, unpaired electrons in the material.

Method / Property	Observation / Value for F-spiro-NG	Interpretation
Spectroelectrochemistry	Spectral changes support charge separation	Provides evidence for an electron-transfer process and the formation of a radical cation and anion.
Charge Carrier Mobility ($\Sigma\mu$)	$6 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	Significantly enhanced mobility compared to the neutral analog, indicating efficient charge transport through the zwitterionic structure.

Synthesis of Zwitterionic F-spiro-NG

The synthesis of F-spiro-NG is a multi-step, bottom-up process that builds the complex nanographene structure with precise control over its donor and acceptor units [1]. The workflow below outlines the key synthetic steps.





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Synthetic route to the zwitterionic F-spiro-NG molecule [1].

A critical step is the final **Scholl reaction**, which uses **2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)** as an oxidant to achieve full graphitization and form the final zwitterionic F-spiro-NG structure [1].

Polarity of 1,2-Benzoquinone

The polarity of a molecule is a distinct concept from its zwitterionic character. For the parent **1,2-benzoquinone** molecule, its polarity arises from the significant electronegativity difference between carbon and oxygen, and the presence of polar carbonyl (C=O) groups [3].

The following table summarizes key physicochemical properties related to its polarity.

Property	Predicted / Experimental Value	Notes & Method
Chemical Formula	C ₆ H ₄ O ₂ [3]	-
Monoisotopic Molecular Weight	108.021129372 Da [3]	-
SMILES	O=C1C=CC=CC1=O [3]	-
Predicted Water Solubility	16.1 g/L [3]	Estimated via ALOGPS.
Predicted Log P	0.86 [3]	ALOGPS estimate; indicates higher solubility in organic solvents than in water.

Property	Predicted / Experimental Value	Notes & Method
Polar Surface Area (PSA)	34.14 Å ² [3]	Confirms the molecule's overall polarity.

Experimental Protocol: Spectroelectrochemistry

Spectroelectrochemistry is a key technique for characterizing electron transfer processes in such systems [1]. A generalized protocol is outlined below.

- **Equipment Setup:** Use a three-electrode electrochemical cell (working, counter, and reference electrodes) positioned in the optical path of a UV-Vis-NIR spectrophotometer. The working electrode is often a transparent material like optically transparent platinum (OTTLE) or gold (OTE).
- **Sample Preparation:** Dissolve the compound (e.g., F-spiro-NG) in a suitable, degassed solvent (e.g., dichloromethane) with an electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
- **Application of Potential:** Apply a potential to the working electrode that is sufficient to drive the reduction or oxidation of the molecule. This potential is determined from prior cyclic voltammetry experiments.
- **Spectral Acquisition:** Continuously record the UV-Vis-NIR absorption spectra of the solution while the potential is applied.
- **Data Interpretation:** The appearance of new absorption bands indicates the formation of new species, such as radical anions or cations. The spectral changes provide direct evidence for the electron transfer that leads to the charge-separated, zwitterionic state.

Key Takeaways

- **Zwitterionic forms are not inherent to simple 1,2-benzoquinone** but emerge in sophisticated derivatives through designed molecular architectures.
- **Intramolecular electron transfer** in donor-acceptor systems is a powerful strategy to create persistent zwitterionic, open-shell molecules with unique properties like high charge carrier mobility [1].
- **Advanced characterization techniques** like EPR and spectroelectrochemistry are essential for confirming the presence and stability of these zwitterionic states [1].

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